molecular formula C22H27FN6O4 B3005794 ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-57-3

ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No. B3005794
M. Wt: 458.494
InChI Key: BDCIGFRACPKQDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . These compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using various analytical techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Vasodilatory Activity and Antiasthmatic Potential

  • Application: Research conducted by Bhatia et al. (2016) focused on synthesizing derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, closely related to the compound , to evaluate their vasodilatory and antiasthmatic activities. The derivatives displayed significant vasodilatory activity, suggesting potential use in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Use in Polyamide Synthesis

  • Application: A study by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing components structurally similar to the compound . These polyamides have molecular weights in the range of 2000–6000 and are soluble in certain solvents, indicating potential applications in material science (Hattori & Kinoshita, 1979).

Antimicrobial Activity

  • Application: Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives containing elements of the compound of interest to evaluate their antimicrobial potential. Some of these derivatives exhibited excellent antibacterial and antifungal activities, indicating potential for development into antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticonvulsant Properties

Hypotensive Activity

Synthesis of Other Therapeutic Agents

  • Application: Shakhmaev, Sunagatullina, and Zorin (2016) reported the synthesis of compounds using elements similar to the target compound for the production of therapeutic agents like flunarizine, used in treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

5-HT2 Receptor Affinity

  • Application: Andersen et al. (1992) studied compounds structurally related to the target compound for their affinity to the 5-HT2 receptor, suggesting potential use in treating conditions related to serotonin regulation (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Future Directions

The future directions for similar compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed for these applications .

properties

IUPAC Name

ethyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN6O4/c1-4-33-18(30)14-29-17(24-20-19(29)21(31)26(3)22(32)25(20)2)13-27-9-11-28(12-10-27)16-7-5-15(23)6-8-16/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCIGFRACPKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

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